5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N4S/c1-7-12(11-10(16)6-21-14(20)23-11)24-13(22-7)8-2-4-9(5-3-8)15(17,18)19/h2-6H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMZOQATZKBYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H7BrF3N3S
- Molecular Weight : 322.143 g/mol
- CAS Number : 850375-27-8
- IUPAC Name : 5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
- In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to controls.
The biological activity is attributed to the compound's ability to interact with specific molecular targets involved in cancer progression:
- Kinase Inhibition : It has been shown to inhibit several kinases that are critical for tumor cell proliferation and survival.
- Cell Signaling Pathways : The compound modulates key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression that favors apoptosis over survival.
Structure-Activity Relationship (SAR)
The trifluoromethyl group significantly enhances the potency of the compound. Studies indicate that substituents at specific positions on the phenyl ring can dramatically influence biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| Para position | Increased potency |
| Meta position | Decreased potency |
This relationship underscores the importance of molecular structure in drug design.
Case Studies
- Study on Antitumor Efficacy : A recent publication evaluated a series of thiazole derivatives, including our compound of interest, showing that those with a trifluoromethyl group had enhanced cytotoxicity against cancer cells compared to their non-fluorinated counterparts .
- Inflammation Models : In models of inflammation, compounds structurally related to this compound demonstrated significant anti-inflammatory effects through inhibition of COX enzymes .
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits promising therapeutic effects, further studies are needed to establish its safety profile. The potential for off-target effects must be carefully evaluated in future clinical trials.
Scientific Research Applications
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to the active sites of target enzymes, preventing substrate access and thereby inhibiting catalytic activity. This mechanism is crucial in modulating cellular processes such as metabolism and signal transduction.
Receptor Modulation
5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine can interact with various receptors, altering their activity. This modulation can influence signaling pathways critical for cell proliferation, differentiation, and apoptosis.
Halogen Bonding
The presence of bromine and trifluoromethyl groups enhances the compound's binding affinity through halogen bonding interactions. These interactions are pivotal for the compound's efficacy in targeting biological molecules.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For example, it has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes within the microorganisms.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
- Antimicrobial Activity : Research conducted by the Royal Society of Chemistry reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 5-position of the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Amination : Reaction with primary/secondary amines in the presence of a Pd catalyst yields substituted pyrimidine derivatives. A similar bromopyrimidine derivative (PubChem CID 58742244) was aminated using methylamine in tetrahydrofuran (THF) at 80°C .
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Thiolation : Treatment with thiophenol and K₂CO₃ in dimethylformamide (DMF) replaces Br with a thiol group .
Table 1: Substitution Reactions of Brominated Pyrimidines
Functionalization of the Thiazole Moiety
The thiazole ring undergoes electrophilic substitutions and cross-couplings:
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Friedel-Crafts Acylation : Reacting with acetyl chloride and AlCl₃ introduces an acetyl group at the 4-position of the thiazole .
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Mannich Reaction : Condensation with formaldehyde and pyrrolidine forms a methylene-linked pyrrolidine derivative (observed in a related compound, PubChem CID 58742229) .
Modification of the Pyrimidine Amine Group
The 2-amine group on the pyrimidine participates in condensation and alkylation reactions:
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Acylation : Treatment with acetic anhydride in pyridine yields the corresponding acetamide derivative .
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Schiff Base Formation : Reaction with aldehydes (e.g., thiophene-2-carbaldehyde) forms imine-linked products under mild conditions .
Table 2: Amine Group Transformations
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings are pivotal for diversifying the compound’s structure:
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Buchwald-Hartwig Amination : Coupling with aryl halides introduces aryl groups at the amine position .
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Sonogashira Coupling : Reaction with terminal alkynes forms ethynyl-linked derivatives .
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens:
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Iodination : Using NaI and CuI in DMF at 120°C replaces Br with iodine (observed in a related thiazole compound) .
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit inhibition of cyclin-dependent kinases (CDKs) . Key modifications include:
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Replacing Br with electron-donating groups (e.g., -OCH₃) to enhance binding affinity.
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Introducing bulky substituents on the thiazole ring to improve selectivity for CDK9 .
Key Challenges and Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Structural Variations :
- The bromine at pyrimidine C5 in the target compound distinguishes it from analogs with hydrogen or methyl groups. Bromine’s electronegativity and steric bulk may enhance target binding compared to smaller substituents .
- The 4-(trifluoromethyl)phenyl group on the thiazole is conserved in multiple analogs, underscoring its role in hydrophobic interactions and metabolic stability .
Synthetic Complexity :
- Analogs like Analog 2 require multi-step syntheses involving guanidine coupling and sulfonyl group introduction, yielding 38% . The target compound’s synthesis likely faces similar challenges, especially in introducing the bromine atom.
Biological Activity :
- Analogs with pyrimidine-thiazole scaffolds show kinase inhibition (e.g., CDK2, Cyclin-A2) . The target compound’s bromine may improve potency by enhancing interactions with ATP-binding pockets.
Analytical Data :
- HR-MS and HPLC data for analogs (e.g., Analog 2 ) demonstrate the importance of mass accuracy (<5 ppm error) and purity (>98%) in validating structural integrity .
Commercial Relevance :
- Thiazole intermediates like Analog 4 are widely available, suggesting scalability for the target compound’s synthesis .
Research Findings and Implications
- Kinase Inhibition : The conserved 4-(trifluoromethyl)phenyl group in analogs correlates with kinase-targeting activity, likely via hydrophobic interactions in the kinase hinge region .
- Synthetic Challenges : Bromine introduction may require careful optimization to avoid side reactions (e.g., debromination), as seen in related pyrimidine syntheses .
Q & A
Basic: What synthetic strategies are recommended for constructing the thiazole-pyrimidine core of this compound?
The synthesis of the thiazole-pyrimidine scaffold requires sequential heterocycle formation and regioselective functionalization. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under acidic conditions (e.g., H₂SO₄ or POCl₃) to introduce the 4-methyl and 4-(trifluoromethyl)phenyl substituents .
- Pyrimidine coupling : Suzuki-Miyaura cross-coupling between a brominated pyrimidine intermediate and the preformed thiazole boronic ester. For example, bis(pinacolato)diboron can facilitate boronylation of halogenated intermediates for efficient coupling .
- Regioselectivity challenges : Use directing groups (e.g., amino at C2) to control substitution patterns during halogenation or coupling steps .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing thiazole C5 vs. pyrimidine C4 substitution). ¹⁹F NMR quantifies the trifluoromethyl group’s electronic environment .
- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).
- HPLC/UPLC with PDA/ELSD : Assess purity (>95% required for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
Advanced: How can computational modeling resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from off-target interactions or assay variability. Strategies include:
- Molecular docking : Screen against kinase databases (e.g., PDB) to identify plausible binding modes. Adjust protonation states of the pyrimidine amine under physiological pH .
- QSAR modeling : Correlate substituent effects (e.g., bromine’s steric bulk vs. trifluoromethyl’s hydrophobicity) with activity trends from analogous compounds .
- Meta-analysis : Normalize data across studies using standardized metrics (e.g., IC₅₀ values adjusted for assay conditions) .
Advanced: What experimental designs optimize SAR studies for derivatives of this compound?
- Positional scanning : Synthesize analogs with halogen (Br/Cl) or electron-withdrawing groups (NO₂, CF₃) at pyrimidine C5 and thiazole C2 to map steric/electronic tolerance .
- Bioisosteric replacement : Substitute the thiazole with oxadiazole or triazole to probe heterocycle-specific interactions. For example, triazoles improve metabolic stability but may reduce target affinity .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the core to E3 ligase ligands to evaluate degradation efficiency vs. inhibition .
Advanced: How do solvent and catalyst systems influence regioselectivity in cross-coupling reactions for this compound?
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura coupling of sterically hindered boronic acids. Additives like Cs₂CO₃ enhance stability of the pyrimidine-thiazole intermediate .
- Solvent effects : Dioxane/water mixtures improve solubility of polar intermediates, while toluene is preferred for hydrophobic substrates. Microwave-assisted heating reduces side reactions (e.g., debromination) .
- Monitoring regiochemistry : Use in situ IR or LC-MS to detect undesired coupling at pyrimidine C2 vs. C4 positions .
Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?
- Metabolic stability : The trifluoromethyl group resists oxidative metabolism, while the thiazole’s sulfur atom may undergo CYP450-mediated oxidation. Assess stability in liver microsomes with NADPH cofactors .
- Hydrolytic susceptibility : The pyrimidine amine’s pKa (~6.5) affects protonation in lysosomal compartments. Accelerated stability testing (e.g., pH 1–9 buffers at 37°C) identifies degradation pathways .
Basic: How should researchers handle discrepancies in reported solubility and formulation data?
- Solvent screening : Test DMSO stock solutions (10 mM) for precipitate formation in PBS or cell media. Use co-solvents (e.g., PEG-400) or lipid-based nanoformulations for in vivo studies .
- pH-dependent solubility : Titrate the compound in buffers (pH 1–7.4) to identify optimal conditions for dissolution. The pyrimidine amine’s basicity enhances solubility in acidic media .
Advanced: What in silico tools predict the compound’s ADMET profile?
- Software : SwissADME for logP (calculated ~3.2) and BBB permeability; ADMET Predictor for CYP inhibition risk.
- Key parameters : High logP (>3) suggests plasma protein binding, while topological polar surface area (TPSA <90 Ų) indicates moderate oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
